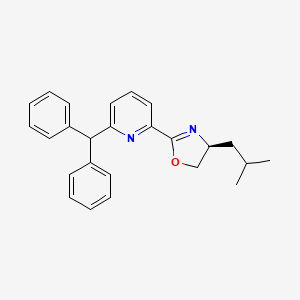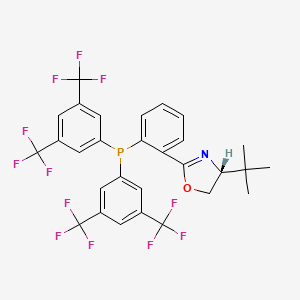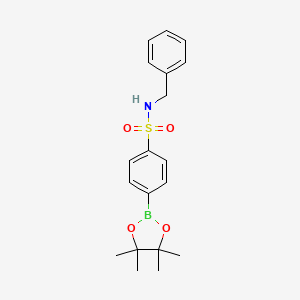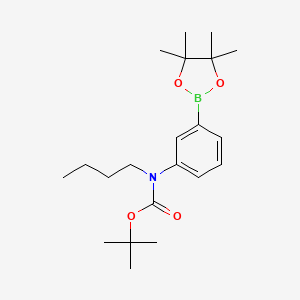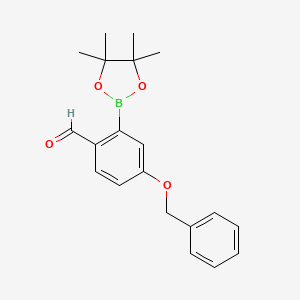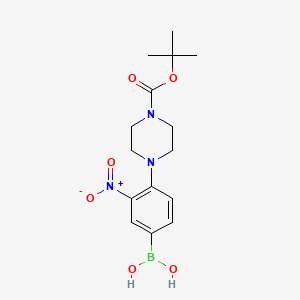
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a tert-butoxycarbonyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Nitration of the Phenyl Ring: The next step involves the nitration of a phenyl ring, which can be done using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The final step involves coupling the nitrated phenyl ring with the protected piperazine derivative. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, where the boronic acid derivative is reacted with a halogenated phenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with halogenated compounds.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenated compounds, palladium catalyst, base (e.g., potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Reduction: Formation of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-aminophenyl)boronic acid.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of (4-(piperazin-1-yl)-3-nitrophenyl)boronic acid.
科学研究应用
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: It can be used as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Similar structure but lacks the nitro group.
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of a boronic acid group.
Uniqueness
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
属性
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O6/c1-15(2,3)25-14(20)18-8-6-17(7-9-18)12-5-4-11(16(21)22)10-13(12)19(23)24/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMJUKEROWEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8240623.png)

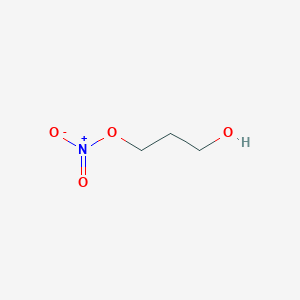
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B8240650.png)
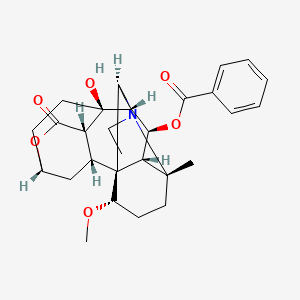

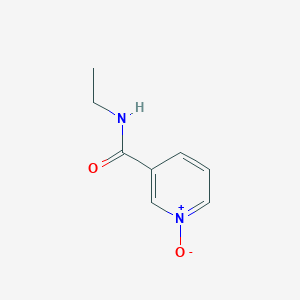

![(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole](/img/structure/B8240682.png)
